1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
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Overview
Description
1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is a synthetic organic compound that features a fluorinated pyridine ring and a pyrrolidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using fluorinating agents such as Selectfluor.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the fluorinated pyridine ring with the pyrrolidine moiety under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromopyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(5-Fluoropyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H13FN2O |
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Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-4-10(14-7-8)11(15)6-9-2-1-5-13-9/h3-4,7,9,13H,1-2,5-6H2 |
InChI Key |
DZLSBGAARVMNEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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